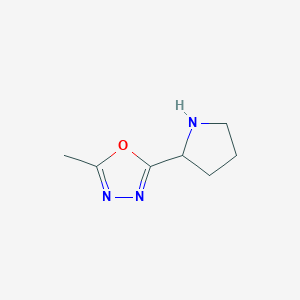

2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXQYIORYQVKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624531 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-45-6 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Preparation Methods

2.1. Cyclization of Hydrazides with Carboxylic Acids or Acyl Chlorides

The most traditional route for synthesizing 1,3,4-oxadiazoles, and by extension 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole, involves the cyclization of hydrazides with carboxylic acids or acyl chlorides. This typically proceeds via the following steps:

- Preparation of the appropriate hydrazide (e.g., 2-methylhydrazide or pyrrolidin-2-yl hydrazide).

- Reaction with a carboxylic acid or acyl chloride under dehydrating conditions (using agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid).

- Cyclization to form the 1,3,4-oxadiazole ring.

$$

\text{R-CO-NHNH}_2 + \text{R'}-COOH \xrightarrow{\text{Dehydrating Agent}} \text{2,5-Disubstituted-1,3,4-oxadiazole}

$$

- Straightforward and reliable.

- Compatible with a variety of substituents.

- Requires harsh dehydrating agents.

- May have moderate to low yields depending on substrate reactivity.

Modern and Alternative Preparation Methods

3.1. Mechanochemical and Microwave-Assisted Synthesis

Recent advances have demonstrated the utility of mechanochemical (grinding) and microwave-assisted methods for the synthesis of 1,3,4-oxadiazoles. These approaches offer:

- Reduced reaction times.

- Improved yields.

- Lower energy consumption.

3.2. Oxidative Cyclization Approaches

Several oxidative cyclization methods have been developed to construct the 1,3,4-oxadiazole ring efficiently:

- Use of oxidants such as 1,3-dibromo-5,5-dimethylhydantoin (with potassium iodide) for the cyclization of acylthiosemicarbazides, achieving yields up to 97%.

- Visible-light photocatalysis (eosin-Y/atmospheric oxygen) for semicarbazone cyclization, affording high yields (92–94%) under mild conditions.

- Palladium-catalyzed oxidative annulation of hydrazides and isocyanides.

3.3. Cyclodehydration with Carbodiimides and Other Agents

- Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dichlorophosphate (silica-supported) as cyclodehydration agents for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

- These methods are particularly suited for substrates sensitive to harsher conditions.

Comparative Data Table: Synthesis Methods

| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide + Carboxylic Acid/Acyl Chloride | POCl₃, SOCl₂, PPA | 60–90% | Established, versatile | Harsh reagents, longer times |

| Mechanochemical/Microwave-Assisted | Solvent-free, microwave irradiation | 70–95% | Fast, energy-efficient, green | Equipment needed |

| Oxidative Cyclization | Eosin-Y, O₂, CBr₄, 1,3-dibromo-5,5-dimethylhydantoin | 90–97% | Mild, high yield, eco-friendly | Substrate scope may vary |

| Cyclodehydration (Carbodiimides, etc.) | EDC, dichlorophosphate (SiO₂) | 70–92% | Mild, suitable for sensitive substrates | Cost of reagents |

| Pd-Catalyzed Annulation | Pd catalyst, toluene, O₂ | 75–90% | Selective, functional group tolerance | Catalyst cost |

Detailed Research Findings

- Hydrazide Cyclization: This remains the gold standard for 1,3,4-oxadiazole synthesis, including 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole. The choice of dehydrating agent (POCl₃, SOCl₂, PPA) and reaction temperature are critical for optimizing yield and purity.

- Microwave-Assisted Synthesis: Zhu and Li demonstrated that microwave irradiation in a solvent-free medium with silica-supported dichlorophosphate enables rapid synthesis of 2,5-disubstituted 1,3,4-oxadiazoles with minimal environmental impact and high yields.

- Photocatalytic and Oxidative Methods: These methods are gaining traction for their sustainability and efficiency. Eosin-Y catalysis under visible light and atmospheric oxygen is particularly attractive for its simplicity and high yield.

- Carbodiimide Cyclodehydration: EDC and similar agents allow for milder reaction conditions, making them suitable for substrates with sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is being investigated for its potential as a pharmacophore in drug design. Its properties suggest possible applications in:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Research has shown that it may inhibit specific inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Potential: Interaction studies reveal that the compound can modulate enzyme activities related to cell proliferation, suggesting its potential role in cancer therapy. For instance, it has been shown to bind to specific receptors involved in tumor growth regulation.

Organic Synthesis

In organic synthesis, 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions—such as nucleophilic substitutions—allows chemists to utilize it for creating diverse organic compounds. This versatility is crucial for developing new materials and pharmaceuticals.

Materials Science

The compound is also explored for its potential use in materials science:

- Electronic Properties: The unique electronic characteristics of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole make it a candidate for developing novel materials with specific electronic properties. Research into its conductivity and stability may lead to applications in organic electronics and sensors.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations (IC50 values), suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another research effort documented in Cancer Letters, the compound was tested for its ability to inhibit cell proliferation in breast cancer cells. The findings demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,4-Oxadiazole derivatives exhibit diverse biological activities depending on substituents at the C2 and C5 positions. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups: Compounds with nitro (NO₂) or chloro (Cl) groups at C2/C5 (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit pronounced CNS depressant activity due to enhanced electrophilicity and membrane permeability . Amino Groups: 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives show antimicrobial activity, likely via hydrogen bonding with bacterial enzymes . In contrast, the methyl and pyrrolidine groups in the target compound may favor lipophilicity and blood-brain barrier penetration.

Role of Heterocyclic Moieties Pyrrolidine vs. Pyridine-containing analogues (e.g., 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole) leverage aromaticity for π-π interactions but may exhibit lower solubility . Furan and Piperidine Derivatives: Compounds like 2-methyl-5-(piperidin-4-ylmethyl)-1,3,4-oxadiazole () highlight how larger cyclic amines (piperidine vs. pyrrolidine) affect steric bulk and pharmacokinetics .

Synthetic Accessibility

- The target compound is synthesized via cyclocondensation reactions, as seen in analogues like 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan derivatives (). Pyrrolidine’s incorporation likely requires specialized reagents (e.g., pyrrolidin-2-yl hydrazides) .

By contrast, nitrophenyl- and chlorophenyl-substituted oxadiazoles have well-documented CNS effects , and amino-substituted derivatives show antimicrobial efficacy .

Biological Activity

2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzymatic inhibition, and potential applications in drug discovery.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 2-methyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole |

| PubChem CID | 22308661 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Anticancer Properties

Research has indicated that derivatives of oxadiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated that certain oxadiazole derivatives show higher cytotoxicity than established chemotherapeutics like doxorubicin. For instance, a study reported that specific derivatives exhibited IC₅₀ values in the range of 0.12–2.78 µM against cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|---|

| 5a | MCF-7 | 0.15 | Higher than Doxorubicin |

| 5b | A549 | 0.75 | Comparable to Tamoxifen |

| 6a | HeLa | 1.50 | Effective against HCT-116 |

Flow cytometry assays have shown that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Enzyme Inhibition

The biological activity of 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole also extends to enzyme inhibition. A study indicated that certain oxadiazole derivatives selectively inhibit human carbonic anhydrases (hCA), which are implicated in various physiological processes and cancer progression. The most active compounds demonstrated K_i values in the picomolar range against hCA IX and hCA II .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | K_i (pM) |

|---|---|---|

| Compound A | hCA IX | 89 |

| Compound B | hCA II | 750 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the oxadiazole ring and side chains significantly affect biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or diminish anticancer efficacy .

Case Studies

- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity against HCT-116 and HeLa cell lines. The results indicated promising candidates with notable cytotoxic effects mediated through topoisomerase I inhibition .

- Nematocidal Activity Assessment : Compounds derived from oxadiazoles were evaluated for nematocidal properties against various nematodes. Some derivatives showed higher efficacy compared to standard treatments like tioxazafen .

Q & A

Q. How do structural modifications (e.g., substituent variation on the oxadiazole ring) impact enzymatic inhibition potency?

- Answer :

- Electron-withdrawing groups (e.g., -NO₂) enhance hydrogen bonding with active sites (e.g., urease inhibition IC₅₀ reduction from 25 µM to 8 µM) .

- Steric effects : Bulky substituents (e.g., aryl groups) may hinder binding in shallow pockets, validated via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.